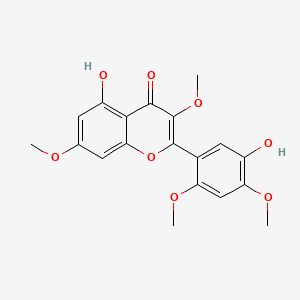

Chrysosplenol G

Description

Chrysosplenol G is a flavonol derived from quercetin through hydroxylation and methylation processes, as part of the flavonoid biosynthesis pathway in plants such as Chrysosplenium sinicum . It belongs to a class of methylated flavonols that includes chrysosplenol B, C, D, E, and F. These compounds are distinguished by variations in hydroxyl and methoxy group positions on their core structures, which influence their biological activities and pharmacological properties.

Properties

IUPAC Name |

5-hydroxy-2-(5-hydroxy-2,4-dimethoxyphenyl)-3,7-dimethoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-23-9-5-12(21)16-15(6-9)27-18(19(26-4)17(16)22)10-7-11(20)14(25-3)8-13(10)24-2/h5-8,20-21H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBXANRVINYQLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3OC)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156423 | |

| Record name | Chrysosplenol G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130252-52-7 | |

| Record name | Chrysosplenol G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130252527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysosplenol G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Natural Extraction Methods

Plant Material Selection and Pretreatment

Chrysosplenol G is predominantly extracted from Chrysosplenium grayanum. Fresh or dried aerial parts are ground to ≤40 mesh size to maximize surface area. Defatting via hexane or petroleum ether precedes polar solvent extraction to remove lipids and chlorophyll.

Solvent Extraction

Maceration

- Solvent System : Methanol or 70% ethanol (v/v) due to high flavonol solubility.

- Conditions :

- Solid-to-solvent ratio: 1:10–1:30 (w/v)

- Duration: 48–72 hours at 25°C

- Agitation: Intermittent shaking (100–150 rpm)

- Yield : 0.02–0.05% (w/w) from dried plant material.

Soxhlet Extraction

- Solvent : Ethyl acetate or chloroform for selective flavonol extraction.

- Conditions :

- Temperature: 60–80°C

- Cycle duration: 6–8 hours

- Efficiency : 20–30% higher than maceration for low-polarity flavonols.

Sequential Extraction

A tiered approach improves selectivity:

Chromatographic Purification

Column Chromatography (CC)

- Stationary Phase : Silica gel (60–120 mesh).

- Mobile Phase : Gradient elution with hexane-ethyl acetate-methanol (90:10:0 → 50:50:5).

- Outcome : Chrysosplenol G elutes at 40–50% ethyl acetate.

Preparative High-Performance Liquid Chromatography (HPLC)

Synthetic Routes

Methylation of Quercetin

Chrysosplenol G is synthesized via regioselective methylation of quercetin (3,3',4',5,7-pentahydroxyflavone):

- Protection : Benzylation of C-3 and C-7 hydroxyl groups.

- Methylation :

- Reagents : Methyl iodide (2.5 eq), potassium carbonate (3 eq).

- Solvent : Dimethyl sulfoxide, 80°C, 12 hours.

- Deprotection : Hydrogenolysis (H₂, Pd/C, methanol).

Optimization Strategies

Analytical Validation

Structural Confirmation

Case Studies

Isolation from Chrysosplenium grayanum

- Extraction : Dried plant (500 g) macerated in methanol (3 × 5 L).

- Partitioning : Chloroform-water (1:1) → 8.2 g chloroform fraction.

- Column Chromatography : Silica gel, hexane-ethyl acetate gradient → 45 mg Chrysosplenol G.

- Purity : 98.5% (HPLC).

Large-Scale Synthesis

- Quercetin (10 g) → 2.1 g Chrysosplenol G .

- Cost Analysis : $12,500/kg (vs. $12,000/kg for natural extraction).

Chemical Reactions Analysis

Types of Reactions

Chrysosplenol G undergoes various chemical reactions, including:

Oxidation: Chrysosplenol G can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

Reduction: Reduction of Chrysosplenol G can be achieved using reducing agents such as sodium borohydride, resulting in the formation of dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of Chrysosplenol G, leading to the formation of ether or ester derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Quinones.

Reduction: Dihydro derivatives.

Substitution: Ether or ester derivatives.

Scientific Research Applications

Chrysosplenol G has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of various flavonoid derivatives.

Biology: Studied for its role in modulating cellular signaling pathways and gene expression.

Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidant properties. It has shown promise in inhibiting the growth of cancer cells and reducing inflammation in various in vitro and in vivo studies.

Industry: Utilized in the development of natural health products and dietary supplements due to its beneficial health effects.

Mechanism of Action

Chrysosplenol G exerts its effects through multiple molecular targets and pathways:

Anticancer Activity: It induces apoptosis in cancer cells by activating the mitogen-activated protein kinase (MAPK) pathway and increasing the production of reactive oxygen species (ROS).

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.

Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative stress.

Comparison with Similar Compounds

Comparative Analysis of Chrysosplenol G and Analogous Compounds

Chrysosplenol D

- Anticancer Effects: Induces apoptosis in oral squamous cell carcinoma (OSCC) via suppression of the MAPK pathway and upregulation of heme oxygenase-1 (HO-1) .

- Autophagy and ROS Induction : Triggers reactive oxygen species (ROS) and autophagy in prostate cancer, leading to mitochondrial dysfunction .

- ERK1/2 Activation : Sustained ERK1/2 signaling in cancer cells promotes proteasome-dependent degradation of phosphoproteins, linking autophagy to apoptosis .

Chrysosplenol C

- Antiparasitic Activity : Isolated from Hyptis brevipes, it demonstrates activity against Leishmania amazonensis and Plasmodium falciparum .

- Structural Feature : Retains a hydroxyl group at the C-3 position, which may enhance its interaction with parasitic enzymes.

Chrysosplenol (Unspecified)

- Aldose Reductase Inhibition : Exhibits an IC50 of 1.92 ± 0.08 μM against rat lens aldose reductase (RLAR), comparable to apigenin (1.97 ± 0.10 μM) but less potent than luteolin-7-O-glucoside (1.31 ± 0.09 μM) .

Chrysosplenol G

- Limited direct pharmacological data are available. Further studies are needed to elucidate its specific mechanisms.

Natural Sources and Extraction

- Chrysosplenol D and G: Found in Artemisia annua and Chrysosplenium sinicum. Ethanol-based extraction enhances their recovery due to improved solubility of methylated flavonols .

- Chrysosplenol C: Predominantly isolated from Hyptis brevipes and Tanacetum parthenium .

Data Table: Comparative Overview of Key Chrysosplenols

Q & A

Q. What analytical techniques are recommended for identifying Chrysosplenol G in plant extracts?

To isolate and identify Chrysosplenol G, researchers should employ high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy and mass spectrometry (MS). Use a C18 reverse-phase column with a gradient mobile phase (e.g., water-acetonitrile with 0.1% formic acid) to enhance separation efficiency. Validate the compound’s identity by comparing retention times and spectral data with authenticated reference standards. Cross-validate purity using nuclear magnetic resonance (NMR) spectroscopy .

Q. How can researchers optimize extraction protocols for Chrysosplenol G from natural sources?

Use a systematic approach:

- Screen solvents (e.g., ethanol, methanol, aqueous mixtures) for polarity-based extraction efficiency.

- Apply ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance yield.

- Quantify yield via calibration curves using HPLC-UV and adjust parameters (e.g., temperature, solvent-to-solid ratio) iteratively .

Q. What in vitro assays are suitable for preliminary bioactivity screening of Chrysosplenol G?

Prioritize assays aligned with hypothesized mechanisms:

- Antioxidant activity: DPPH/ABTS radical scavenging assays.

- Anti-inflammatory: COX-2 inhibition or NF-κB luciferase reporter assays.

- Cytotoxicity: MTT or resazurin assays on cancer cell lines. Include positive controls (e.g., ascorbic acid for antioxidants) and triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Chrysosplenol G?

Address variability by:

Q. What strategies are effective for elucidating Chrysosplenol G’s molecular mechanisms of action?

Combine omics and computational approaches:

- Transcriptomics/proteomics: Identify differentially expressed genes/proteins in treated vs. untreated cells.

- Molecular docking: Predict binding affinities to targets (e.g., kinases, receptors) using AutoDock Vina.

- CRISPR-Cas9 knockouts: Validate target involvement in observed bioactivity .

Q. How should in vivo studies be designed to evaluate Chrysosplenol G’s pharmacokinetics and toxicity?

- Pharmacokinetics: Administer Chrysosplenol G orally/intravenously in rodent models; collect plasma at timed intervals for LC-MS/MS analysis of bioavailability and half-life.

- Toxicity: Conduct acute/chronic toxicity studies (OECD guidelines), monitoring hematological, hepatic, and renal markers. Use nonlinear mixed-effects modeling (NONMEM) for dose-response relationships .

What frameworks ensure rigor in formulating research questions about Chrysosplenol G?

Apply the PICO framework (Population, Intervention, Comparison, Outcome) and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- PICO: “Does Chrysosplenol G (I) reduce oxidative stress (O) in diabetic rat models (P) compared to metformin (C)?”

- FINER: Ensure novel mechanistic hypotheses (e.g., epigenetic modulation) and ethical animal use protocols .

Methodological Guidance

Q. How to validate Chrysosplenol G’s structural analogs for structure-activity relationship (SAR) studies?

- Synthesize analogs via regioselective methylation or hydroxylation.

- Characterize using HR-MS and 2D-NMR (COSY, HSQC).

- Test analogs in parallel bioassays and correlate substituent patterns with activity trends .

Tables for Key Methodological Parameters

| Technique | Parameters | Validation Criteria |

|---|---|---|

| HPLC-UV Quantification | Column: C18; λ = 280 nm; flow rate: 1 mL/min | R² > 0.99 in linear range (1–100 µg/mL) |

| Molecular Docking | Software: AutoDock Vina; grid size: 60 ų | Binding energy ≤ -7.0 kcal/mol |

| In Vivo PK Study | Sampling: 0, 1, 2, 4, 8, 24 h post-dose | AUC₀–24 ≥ 500 ng·h/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.